

Lewis acidity comparison of boron, aluminum, and gallium triflates

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Aluminum trifluoromethanesulfonate
Cat. No.:	B1224127

[Get Quote](#)

A Comparative Guide to the Lewis Acidity of Boron, Aluminum, and Gallium Triflates

For researchers, scientists, and professionals in drug development, the selection of an appropriate Lewis acid catalyst is a critical decision that can significantly impact reaction efficiency, selectivity, and overall yield. Boron triflate ($B(OTf)_3$), aluminum triflate ($Al(OTf)_3$), and gallium triflate ($Ga(OTf)_3$) are powerful Lewis acids utilized in a wide array of organic transformations. This guide provides an objective comparison of their Lewis acidity, supported by experimental and computational data, to aid in catalyst selection.

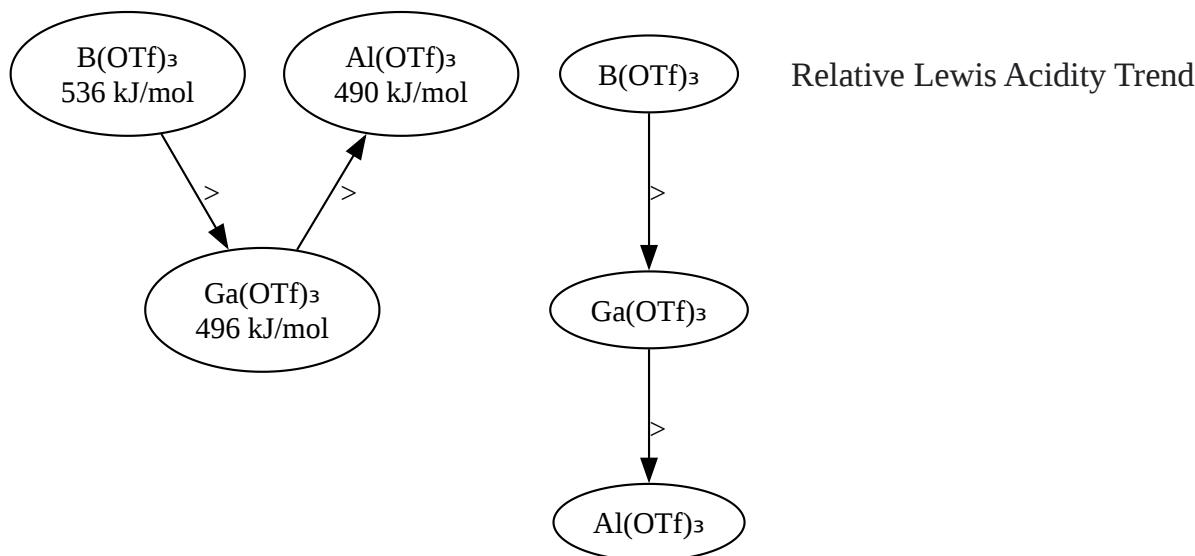
Quantitative Comparison of Lewis Acidity

The Lewis acidity of these triflates can be compared through both experimental observations of catalytic activity and theoretical calculations. The following table summarizes key data points for assessing their relative strengths.

Parameter	Boron Triflate (B(OTf) ₃)	Aluminum Triflate (Al(OTf) ₃)	Gallium Triflate (Ga(OTf) ₃)
Catalytic Activity Rank (Friedel-Crafts Alkylation)	1 (Highest)	3 (Lowest)	2 (Intermediate)
Calculated Fluoride Ion Affinity (FIA) (kJ/mol)	536	490	496

Note: Catalytic activity data is derived from the work of Olah et al. (1988) in Friedel-Crafts alkylation reactions.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#) A higher rank indicates greater catalytic activity. Fluoride Ion Affinity (FIA) is a computational measure of Lewis acidity; a higher value indicates stronger Lewis acidity.

Experimental Evidence: Catalytic Activity in Friedel-Crafts Reactions


A seminal study by Olah and coworkers provides valuable experimental insight into the relative Lewis acidity of these triflates by evaluating their catalytic efficacy in Friedel-Crafts alkylation reactions.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#) The observed order of catalytic activity was found to be:

This trend suggests that boron triflate is the most potent Lewis acid catalyst among the three in this context, followed by gallium triflate, with aluminum triflate being the least active.[\[4\]](#) This order is reflected in the overall yields of alkylation products and the extent of isomerization and disproportionation side reactions, which are more pronounced with the stronger Lewis acid, boron triflate.[\[4\]](#)

Theoretical Insight: Fluoride Ion Affinity (FIA)

Computational chemistry provides a quantitative measure of intrinsic Lewis acidity through the calculation of Fluoride Ion Affinity (FIA). FIA is defined as the negative of the enthalpy change for the gas-phase reaction of a Lewis acid with a fluoride ion. A higher FIA value corresponds to a stronger Lewis acid.

[Click to download full resolution via product page](#)

The calculated FIA values for the triflates follow the order:

This computational ranking is in excellent agreement with the experimentally observed trend in catalytic activity, providing a strong theoretical basis for the superior Lewis acidity of boron triflate.

Experimental Protocols

Synthesis of Boron, Aluminum, and Gallium Triflates

The general procedure for the synthesis of these metal triflates involves the reaction of the corresponding metal trichloride or tribromide with trifluoromethanesulfonic acid (triflic acid).[\[1\]](#) [\[2\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Materials:

- Boron trichloride (BCl_3) or Boron tribromide (BBr_3)
- Aluminum trichloride (AlCl_3) or Aluminum tribromide (AlBr_3)

- Gallium trichloride (GaCl_3) or Gallium tribromide (GaBr_3)
- Trifluoromethanesulfonic acid ($\text{CF}_3\text{SO}_3\text{H}$)
- Anhydrous, inert solvent (e.g., dichloromethane)

Procedure:

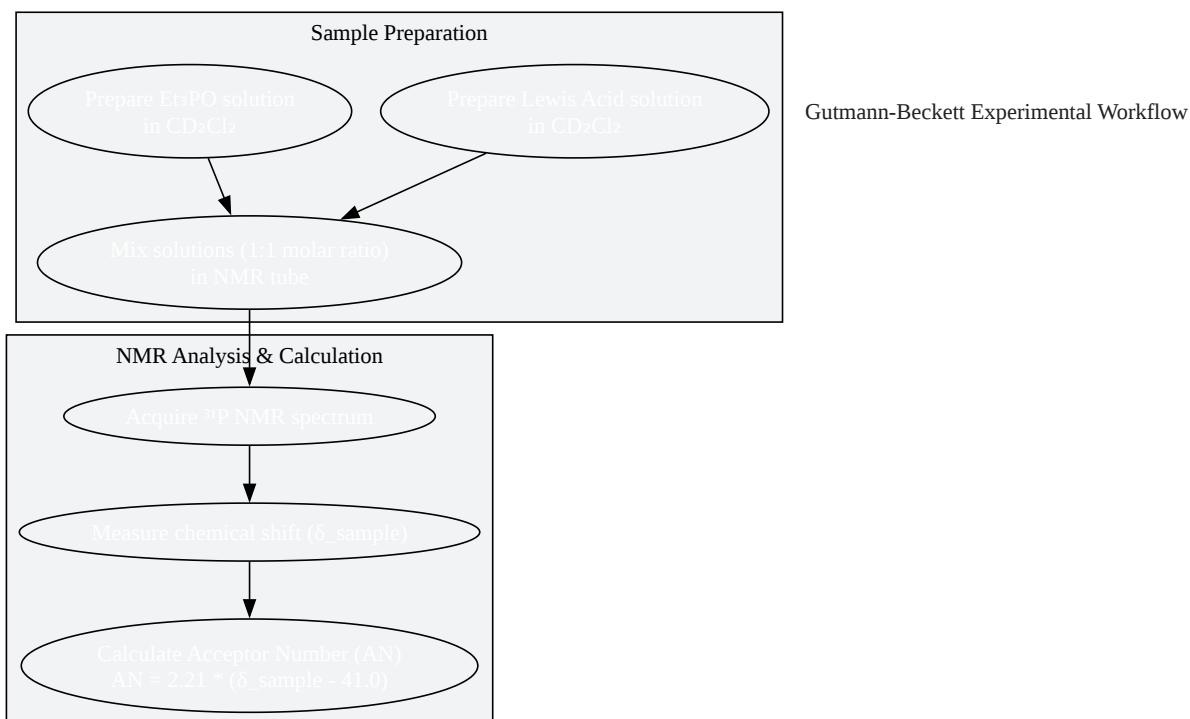
- In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place the metal halide under a positive pressure of dry nitrogen.
- Cool the flask in an ice bath.
- Slowly add three equivalents of triflic acid dropwise to the stirred suspension of the metal halide. The hydrogen halide (HCl or HBr) gas evolved is vented through a scrubber.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
- Remove the volatile byproducts and any excess triflic acid under vacuum to yield the solid metal triflate.

Note: These compounds are highly hygroscopic and should be handled and stored under an inert atmosphere.

Gutmann-Beckett Method for Determining Lewis Acidity

The Gutmann-Beckett method is a widely accepted experimental technique to quantify the Lewis acidity of a substance by ^{31}P NMR spectroscopy, using triethylphosphine oxide (Et_3PO) as a probe molecule.[8][9][10][11][12]

Materials:


- Lewis acid ($\text{B}(\text{OTf})_3$, $\text{Al}(\text{OTf})_3$, or $\text{Ga}(\text{OTf})_3$)
- Triethylphosphine oxide (Et_3PO)
- Anhydrous, non-coordinating deuterated solvent (e.g., CD_2Cl_2)

- NMR tubes
- ^{31}P NMR spectrometer

Procedure:

- Under an inert atmosphere, prepare a stock solution of Et_3PO in the chosen deuterated solvent at a known concentration (e.g., 0.02 M).
- In a separate vial, prepare a solution of the Lewis acid at the same concentration in the same solvent.
- In an NMR tube, mix equal volumes of the Et_3PO solution and the Lewis acid solution to obtain a 1:1 molar ratio.
- Acquire the ^{31}P NMR spectrum of the sample.
- Measure the chemical shift (δ_{sample}) of the Et_3PO -Lewis acid adduct.
- The Acceptor Number (AN) is calculated using the following formula:[8][10] $\text{AN} = 2.21 \times (\delta_{\text{sample}} - 41.0)$ ppm where 41.0 ppm is the chemical shift of Et_3PO in the non-coordinating solvent hexane.[8]

A higher Acceptor Number indicates a stronger Lewis acid. While specific comparative data for $\text{B}(\text{OTf})_3$, $\text{Al}(\text{OTf})_3$, and $\text{Ga}(\text{OTf})_3$ is not readily available in the literature, this protocol provides a standardized method for their direct comparison.

[Click to download full resolution via product page](#)

Conclusion

The available experimental and computational data consistently indicate that the Lewis acidity of the group 13 triflates follows the order $B(OTf)_3 > Ga(OTf)_3 > Al(OTf)_3$. Boron triflate exhibits the highest catalytic activity in Friedel-Crafts reactions and possesses the highest calculated Fluoride Ion Affinity, marking it as the strongest Lewis acid in this series. Gallium triflate demonstrates intermediate strength, while aluminum triflate is the mildest of the three. This

comparative guide provides the necessary data and protocols to assist researchers in making an informed choice of catalyst for their specific synthetic needs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pnas.org [pnas.org]
- 2. worldscientific.com [worldscientific.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]
- 9. Gutmann Acceptor and Donor number [stenutz.eu]
- 10. magritek.com [magritek.com]
- 11. New Lab Manual: Determination of Lewis Acidity using 31P NMR - Magritek [magritek.com]
- 12. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- To cite this document: BenchChem. [Lewis acidity comparison of boron, aluminum, and gallium triflates]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1224127#lewis-acidity-comparison-of-boron-aluminum-and-gallium-triflates>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com